molecular formula C8H12O3 B1166263 trigramin CAS No. 111019-84-2

trigramin

Cat. No.: B1166263
CAS No.: 111019-84-2
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Description

Historical Context and Discovery in Trimeresurus gramineus Venom

Initial Isolation and Functional Characterization

Trigramin was discovered in 1987 by Stefan Niewiarowski and Tur-Fu Huang during investigations into the antiplatelet properties of snake venoms. Purified from Trimeresurus gramineus venom, it was identified as a non-enzymatic polypeptide with a molecular weight of approximately 7.5 kDa. Early studies demonstrated its ability to inhibit fibrinogen binding to activated platelets, effectively blocking ADP-induced aggregation (IC₅₀ = 130 nM). This marked the first identification of a disintegrin, a class of integrin antagonists now recognized for their therapeutic potential.

Key Milestones in this compound Research
Year Discovery/Advancement Reference
1987 Isolation of this compound from T. gramineus
1988 Confirmation of RGD motif critical for αIIbβ3 binding
1990 Structural elucidation revealing 72-amino acid sequence
1993 Demonstration of von Willebrand factor inhibition

Mechanistic Insights from Early Studies

This compound competitively inhibits fibrinogen binding to the platelet glycoprotein IIb/IIIa complex (αIIbβ3 integrin) with a Ki of 20 nM. Its activity depends on the Arg-Gly-Asp (RGD) motif, a tripeptide sequence conserved in many disintegrins. Structural studies revealed that this compound’s RGD loop adopts a conformation optimal for integrin recognition, while its cysteine framework stabilizes the bioactive structure.

Properties

CAS No.

111019-84-2

Molecular Formula

C8H12O3

Synonyms

trigramin

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound and Related Disintegrins

Compound Source Motif Residues Disulfide Bonds Target Specificity Key Functional Properties
This compound Trimeresurus gramineus RGD 72 6 αIIbβ3 integrin IC50 = 250 nM; inhibits fibrinogen binding
Echistatin Echis carinatus RGD 49 4 αIIbβ3, αvβ3, α5β1 Broader integrin inhibition; 90% homology to this compound in a 10-residue segment
Barbourin Sistrurus miliarius barbourin KGD 73 10 αIIbβ3 > αvβ3 Higher specificity for αIIbβ3; basis for eptifibatide
Kistrin Calloselasma rhodostoma RGD 68 6 αIIbβ3, αvβ3 Prevents thrombosis in animal models
Applagin Agkistrodon piscivorus RGD 70 6 αIIbβ3 Inhibits platelet adhesion to collagen

Key Findings from Comparative Studies

Motif Variations :

  • The RGD motif in this compound and echistatin binds αIIbβ3, but echistatin also interacts with αvβ3 and α5β1 integrins due to structural flexibility .
  • Barbourin’s KGD motif confers higher specificity for αIIbβ3 over αvβ3, reducing off-target effects (e.g., bleeding complications) . This led to the development of eptifibatide, a cyclic KGD-based antithrombotic drug .

Structural Differences :

  • Echistatin (49 residues, 4 disulfide bonds) is shorter and less rigid than this compound, contributing to its broader integrin interactions .
  • Barbourin and kistrin have additional disulfide bonds (10 and 6, respectively), enhancing structural stability and target specificity .

Functional Outcomes :

  • This compound and echistatin both inhibit platelet aggregation, but echistatin’s broader integrin targeting may lead to side effects like impaired wound healing .
  • Applagin and kistrin show efficacy in preclinical thrombosis models but lack the specificity of barbourin-derived drugs .

Barbourin’s KGD motif and stability made it a superior candidate for drug development .

Q & A

How to define a research question on trigramin's biochemical interactions while ensuring scientific rigor?

A robust research question should integrate frameworks like FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses. For example:

  • Population: Specific biological systems (e.g., plant pathogens).
  • Intervention: this compound’s inhibitory effects on enzymatic pathways.
  • Comparison: Alternative pesticides or control groups.
  • Outcome: Quantitative metrics (e.g., inhibition rates, toxicity thresholds).
    Ensure alignment with prior studies and feasibility of data collection .

Q. What methodologies are suitable for initial studies on this compound’s physicochemical properties?

  • Experimental Design : Use chromatography (HPLC) for purity analysis and spectroscopic methods (NMR, FTIR) for structural characterization.
  • Data Collection : Replicate experiments to establish baseline toxicity profiles (e.g., LD50 values).
  • Ethical Considerations : Adopt protocols from ICH Harmonised Guidelines for handling hazardous chemicals, including safety data sheets (SDS) and waste disposal .

Q. How to ensure ethical compliance in this compound research involving human participants?

  • IRB Protocols : Submit detailed research summaries, including participant selection criteria and step-by-step procedures (e.g., biosampling, surveys).
  • Informed Consent : Disclose potential risks (e.g., chemical exposure) and anonymize data.
  • Participant Selection : Use stratified sampling to avoid biases in toxicity studies .

Advanced Research Questions

Q. How to analyze contradictory data in this compound’s efficacy studies (e.g., variable inhibition rates across trials)?

  • Triangulation : Cross-validate results using mixed methods (e.g., combining HPLC data with bioassays).
  • Hypothesis Testing : Re-examine variables like pH, temperature, or solvent interactions that may alter this compound’s stability.
  • Statistical Adjustments : Apply multivariate regression to isolate confounding factors .

Q. What strategies integrate interdisciplinary data (e.g., agricultural, biochemical) in this compound research?

  • Expert Consultation : Collaborate with agronomists to contextualize field efficacy data and chemists for mechanistic insights.
  • Cross-Disciplinary Frameworks : Use thematic analysis to map biochemical interactions to ecological outcomes (e.g., pest resistance trends).
  • Data Synthesis Tools : Employ software like NVivo for qualitative coding and R/Python for meta-analyses .

Q. How to validate thematic analysis findings in this compound’s long-term toxicity studies?

  • Triangulation : Compare qualitative observations (e.g., histopathological changes) with quantitative biomarkers (e.g., liver enzyme levels).
  • Peer Debriefing : Engage independent reviewers to assess coding consistency and thematic saturation.
  • Methodological Transparency : Document analytic decisions (e.g., codebook revisions) to enhance reproducibility .

Methodological Resources

  • Data Collection : Prioritize primary data generation via controlled lab experiments over reliance on secondary sources .
  • Contradiction Resolution : Use ICH E3 guidelines for structuring clinical reports, including adverse event documentation .
  • Manuscript Writing : Avoid data manipulation; explicitly distinguish between observed results and interpretations .

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